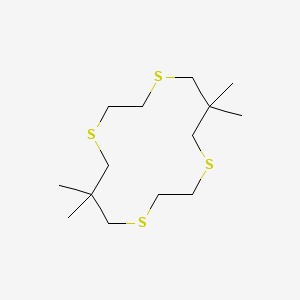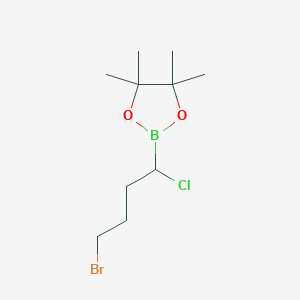
2-(4-Bromo-1-chlorobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-1-chlorobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring with a bromo and chloro-substituted butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-chlorobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-1-chlorobutane with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at room temperature. The reaction proceeds via nucleophilic substitution, where the halogenated butyl group attaches to the dioxaborolane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(4-Bromo-1-chlorobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like THF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dioxaborolane derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
2-(4-Bromo-1-chlorobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: It is explored for its potential use in drug discovery and development.
Biological Research: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
作用機序
The mechanism of action of 2-(4-Bromo-1-chlorobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the activation of palladium catalysts.
類似化合物との比較
Similar Compounds
2-(4-Bromo-1-chlorobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features both bromo and chloro substituents.
2-(4-Bromo-1-butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the chloro substituent.
2-(4-Chloro-1-butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the bromo substituent.
Uniqueness
The presence of both bromo and chloro substituents in this compound makes it unique compared to similar compounds
特性
CAS番号 |
123948-26-5 |
|---|---|
分子式 |
C10H19BBrClO2 |
分子量 |
297.43 g/mol |
IUPAC名 |
2-(4-bromo-1-chlorobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H19BBrClO2/c1-9(2)10(3,4)15-11(14-9)8(13)6-5-7-12/h8H,5-7H2,1-4H3 |
InChIキー |
RTENWGXRKAXXOM-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCCBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B14288850.png)
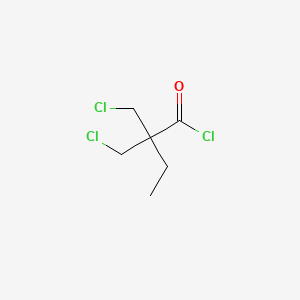
![N-[(Naphthalen-1-yl)methyl]nonanamide](/img/structure/B14288863.png)
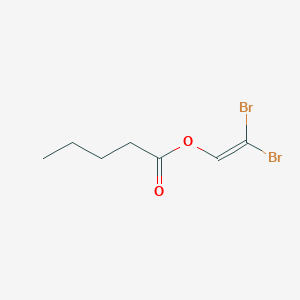
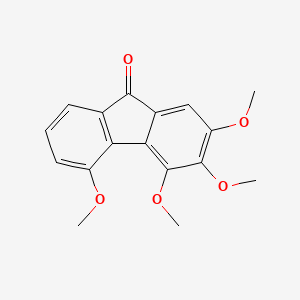
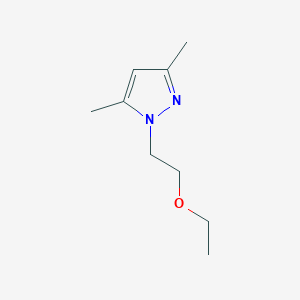
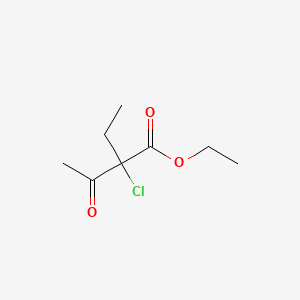
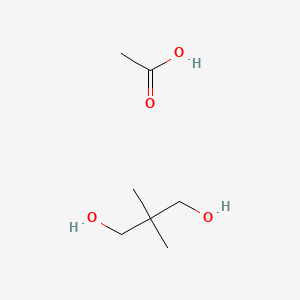

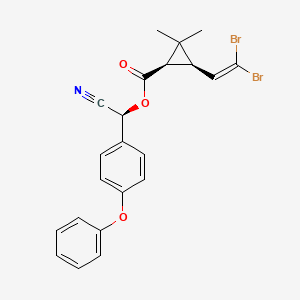
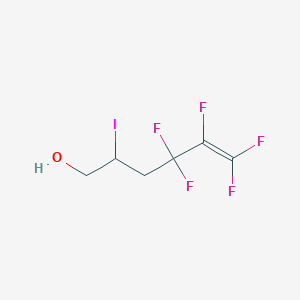
![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
